molecular formula C3H4N4O2 B098594 4-nitro-1H-pyrazol-5-amine CAS No. 16115-82-5

4-nitro-1H-pyrazol-5-amine

Cat. No.: B098594
CAS No.: 16115-82-5
M. Wt: 128.09 g/mol
InChI Key: JWGYPTNGYXOXPV-UHFFFAOYSA-N
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Description

4-Nitro-1H-pyrazol-5-amine serves as a versatile chemical scaffold in cutting-edge scientific research, primarily in the development of advanced energetic materials and novel pharmaceutical compounds. In energetic materials science, this nitropyrazole derivative is a critical precursor for designing high-energy-density materials (HEDMs) . Its molecular framework contributes to high density and thermal stability, which are essential properties for high-performance, low-sensitivity explosives that aim to outperform conventional materials like RDX . The compound's structure allows for the construction of complex zwitterionic energetic frameworks and is leveraged in isomer-driven designs to optimize detonation performance while maintaining acceptable thermal stability . In medicinal chemistry, the 1H-pyrazol-5-amine core is a privileged structure for developing biologically active agents. Recent research has utilized this scaffold to synthesize a series of covalent thrombin inhibitors with a serine-trapping mechanism of action . These inhibitors, which feature acylated 1H-pyrazol-5-amines, demonstrate potent anticoagulant activity by transiently acylating the catalytic Ser195 residue of thrombin, presenting a promising starting point for safer antithrombotic therapies with potentially reduced bleeding side effects .

Properties

IUPAC Name

4-nitro-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O2/c4-3-2(7(8)9)1-5-6-3/h1H,(H3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGYPTNGYXOXPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394255
Record name 4-nitro-1H-pyrazol-5-amine
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Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16115-82-5
Record name 4-Nitro-1H-pyrazol-3-amine
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Record name 4-nitro-1H-pyrazol-5-amine
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Record name 4-nitro-1H-pyrazol-5-amine
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Preparation Methods

Nitration of 1H-Pyrazol-5-Amine

The most straightforward route involves nitrating 1H-pyrazol-5-amine using mixed acid systems. A typical procedure dissolves 1H-pyrazol-5-amine in a 1:1 mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The reaction proceeds exothermically, requiring careful temperature control to prevent over-nitration or decomposition. After 4–6 hours, the mixture is quenched in ice water, yielding 4-nitro-1H-pyrazol-5-amine with a reported efficiency of 68–72%.

Optimization Considerations:

  • Temperature : Lower temperatures (0–10°C) favor mono-nitration, while temperatures above 20°C promote di-nitration byproducts.

  • Acid Ratio : Excess sulfuric acid enhances nitronium ion (NO₂⁺) generation, critical for electrophilic aromatic substitution.

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) improve solubility but may reduce reaction rates due to decreased nitronium ion activity.

Substitution Reactions with Nitro-Containing Intermediates

SNAr (Nucleophilic Aromatic Substitution)

Patent CN113264919A details a two-step synthesis starting with 4-nitro-1H-pyrazole. In the first step, 4-nitro-1H-pyrazole undergoes substitution with 2-methoxy-4-fluoropyridine under basic conditions (e.g., NaH or Cs₂CO₃ in THF/DMF) at 70–120°C. This yields 2-methoxy-4-(4-nitro-1H-pyrazolyl)pyridine, which is subsequently hydrogenated to 1-(2-methoxypyridin-4-yl)-1H-pyrazol-4-amine. While this method targets a derivative, adapting the nitration step provides insights into regioselective nitro group introduction.

Key Parameters:

  • Base Selection : Strong bases like NaH deprotonate the pyrazole ring, activating it for substitution.

  • Leaving Group : Fluorine or chlorine at the 4-position of pyridine facilitates displacement due to its high electronegativity.

Multi-Step Synthesis from β-Ketonitrile Derivatives

Condensation and Cyclization

PMC3063075 outlines a general approach for 5-aminopyrazoles via condensation of α-cyanoacetophenones with hydrazines. Adapting this method, this compound can be synthesized by nitrating the cyclized product. For example, β-ketonitrile 26 (4-(1-cyano-2-oxoethyl)benzamide) reacts with hydrazine hydrate to form 5-aminopyrazole 27 , which is then nitrated at the 4-position.

Advantages:

  • Regioselectivity : The electron-rich 5-amino group directs nitration to the adjacent 4-position.

  • Yield Enhancement : Solid-phase synthesis reduces side reactions, achieving yields up to 85%.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Scaling up nitration requires addressing heat dissipation and safety. Continuous flow reactors enable precise temperature control (0–10°C) and rapid mixing, reducing decomposition risks. A 2021 patent achieved 89% yield by employing a microreactor with residence time <2 minutes, surpassing batch reactor efficiencies (65–70%).

Process Parameters:

ParameterBatch ReactorFlow Reactor
Temperature (°C)0–50–5
Residence Time4–6 hours1.5 minutes
Yield (%)68–7289

Comparative Analysis of Methods

Efficiency and Scalability

  • Direct Nitration : Cost-effective but limited by byproduct formation at scale.

  • Substitution Routes : Higher purity (>95%) but require expensive catalysts (e.g., Pd/C).

  • Flow Reactors : Optimal for industrial use due to rapid processing and safety.

Emerging Methodologies

Photochemical Nitration

Preliminary studies suggest UV light (254 nm) activates nitric acid for regioselective nitration at ambient temperatures, reducing energy consumption. Early trials report 55% yield with minimal di-nitration byproducts.

Biocatalytic Approaches

Enzymatic nitration using cytochrome P450 mutants shows promise for green synthesis, though yields remain low (12–18%) .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The amino group at the 5-position can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

    Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.

    Cyclization: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide.

Major Products

    Reduction: 4-Amino-1H-pyrazol-5-amine.

    Substitution: Various substituted pyrazoles depending on the substituent introduced.

    Cyclization: Fused heterocyclic compounds like pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

4-Nitro-1H-pyrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals with anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: The compound is used in the development of energetic materials and explosives due to its nitro group, which imparts high energy density.

    Organic Synthesis: It is a versatile intermediate in the synthesis of complex heterocyclic compounds, which are valuable in various chemical research and industrial applications.

    Biological Studies: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-nitro-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or cytotoxicity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives are structurally diverse, with variations in substituents significantly altering their chemical behavior and applications. Below, 4-nitro-1H-pyrazol-5-amine is compared to five analogous compounds (Table 1).

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Applications Key Properties
This compound C₃H₄N₄O₂ 128.09 -NO₂ (C4), -NH₂ (C5) Hydrazine-mediated cyclization Pesticide precursor High reactivity, acidic NH proton
1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine C₁₆H₁₄FN₃ 267.30 -F (aryl), -CH₃ (aryl), -NH₂ (C5) Multi-step aryl coupling Pharmaceutical intermediates Enhanced lipophilicity, stability
3-Methyl-1-phenyl-1H-pyrazol-5-amine C₁₀H₁₁N₃ 173.22 -CH₃ (C3), -Ph (C1), -NH₂ (C5) Condensation reactions Ligands in coordination chemistry Steric hindrance, moderate basicity
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine C₁₂H₁₅N₃O₂ 233.27 -OCH₃ (aryl), -CH₃ (C1), -NH₂ (C4) Electrophilic substitution Bioactive molecule research Electron-rich ring, low toxicity
1-Methyl-1H-pyrazol-5-amine C₄H₇N₃ 97.12 -CH₃ (C1), -NH₂ (C5) Direct alkylation Building block for heterocycles High solubility, thermal stability

Key Findings

Reactivity and Acidity: The nitro group in this compound increases acidity at the NH position compared to non-nitro analogs, facilitating deprotonation in nucleophilic reactions . In contrast, 1-methyl-1H-pyrazol-5-amine lacks electron-withdrawing groups, resulting in lower acidity and higher basicity .

Applications :

  • This compound is pivotal in agrochemistry due to its role in flufiprole , a broad-spectrum insecticide .
  • 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine is explored in medicinal chemistry for its fluorophenyl group, which improves metabolic stability in drug candidates .
  • 3-Methyl-1-phenyl-1H-pyrazol-5-amine is utilized in coordination chemistry as a ligand for transition metals, leveraging its steric and electronic properties .

Synthetic Accessibility :

  • The synthesis of nitro-substituted pyrazoles (e.g., this compound) often requires harsh conditions (e.g., nitro group introduction via nitration), whereas methyl or aryl analogs are synthesized under milder alkylation or coupling protocols .

Biological Activity

4-Nitro-1H-pyrazol-5-amine (C₃H₄N₄O₂) is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound, drawing on various research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound features a pyrazole ring with a nitro group at position 4 and an amino group at position 5. This configuration is crucial for its biological activity, as the nitro group can be reduced to form reactive intermediates that interact with biological molecules.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds containing the pyrazole moiety have shown effectiveness against various cancer cell lines, including lung (A549), colon (HCT116), and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxic Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µg/mL)Reference
This compoundA549193.93
Compound 7fHCT116208.58
Compound 7dHCT116Better than control

Antimicrobial Activity

The antimicrobial potential of this compound has also been documented. Studies show that derivatives with similar structures demonstrate activity against a range of pathogenic bacteria and fungi. The nitro group is believed to play a role in disrupting microbial cell functions.

Anti-inflammatory Effects

Research indicates that pyrazole compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases. The interaction with specific enzymes involved in inflammatory pathways is a key area of investigation.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in critical cellular processes, such as MAPK14, which is linked to inflammation and cancer progression.
  • Reactive Intermediates : Upon reduction, the nitro group forms reactive species that can modify proteins and nucleic acids, leading to altered cellular responses .

Case Studies

  • Anticancer Mechanism : A study highlighted the use of this compound in inhibiting the proliferation of A549 lung cancer cells through apoptosis induction. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
  • Antimicrobial Testing : In vitro tests demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-nitro-1H-pyrazol-5-amine, and what are their mechanistic considerations?

  • Methodology : The compound is commonly synthesized via cyclization reactions. For example, substituted hydrazides can be cyclized using phosphorus oxychloride (POCl₃) at 120°C under reflux conditions, forming the pyrazole core. A one-pot method involving hydrazine hydrate and nitro-substituted precursors in methanol at 0–25°C has also been reported, yielding 64% efficiency through ipso-substitution and cyclization steps . Key intermediates, such as 5-chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chlorides, are generated via oxidation and acylation .
  • Critical Parameters : Reaction temperature, stoichiometry of POCl₃, and solvent choice (e.g., methanol vs. THF) significantly impact yield.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodology :

  • IR Spectroscopy : Identifies nitro (1520–1370 cm⁻¹) and amine (3350–3300 cm⁻¹) functional groups.
  • NMR : ¹H NMR distinguishes pyrazole ring protons (δ 6.5–8.5 ppm), while ¹³C NMR confirms substitution patterns (e.g., nitro groups at δ 140–150 ppm).
  • Mass Spectrometry : EI-MS provides molecular ion peaks (e.g., m/z 249 for derivatives) and fragmentation patterns .
    • Validation : Cross-referencing with X-ray crystallography data ensures structural accuracy .

Q. What are the typical reactivity profiles of this compound in organic transformations?

  • Reactions :

  • Reduction : Sodium borohydride (NaBH₄) selectively reduces the nitro group to an amine without altering the pyrazole core.
  • Electrophilic Substitution : Nitration and halogenation occur at the C3 position due to electron-withdrawing nitro group activation .
  • Cyclocondensation : Reacts with aldehydes and barbituric acids under solvent-free conditions to form pyrazolo-pyrimidine hybrids, validated by antibacterial assays .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound derivatives?

  • Methodology :

  • Data Collection : Use a rotating anode diffractometer (e.g., CAD-4) with graphite-monochromated Cu-Kα radiation (λ = 1.54178 Å).
  • Refinement : SHELXL software refines triclinic crystal systems (space group P1) with R1 values < 0.07. For example, a derivative with a = 8.5088 Å, b = 9.8797 Å, and α = 79.906° showed intramolecular H-bonding critical for stability .
    • Challenges : Thermal motion in nitro groups may require anisotropic displacement parameter (ADP) modeling .

Q. What computational strategies predict the energetic properties of nitro-pyrazole derivatives for materials science applications?

  • Methodology :

  • Density Functional Theory (DFT) : Gaussian 03 calculates heats of formation (HOFs) using B3LYP/6-31G* basis sets. For example, HANTP salts exhibit HOFs up to 1275 kJ/mol .
  • Detonation Performance : EXPLO5 (v6.01) predicts detonation velocities (e.g., 9364 m/s for guanidinium salts) using experimental densities (1.61–2.92 g/cm³) .
    • Validation : Impact sensitivity tests (e.g., >40 J for HMX-level stability) confirm computational accuracy .

Q. How should researchers address contradictions in biological activity data across this compound analogs?

  • Methodology :

  • Statistical Analysis : Use ANOVA to compare IC₅₀ values from multiple assays (e.g., σ₁ receptor binding vs. antitubulin activity) .
  • Structural Tweaks : Modify substituents (e.g., 4-methoxybenzyl vs. cyclopropyl groups) to isolate electronic vs. steric effects. For example, 1-(4-methoxybenzyl)-3-cyclopropyl analogs showed enhanced cytotoxicity (IC₅₀ < 10 µM) .
    • Data Normalization : Account for solvent polarity and cell-line variability using standardized protocols (e.g., NIST reference methods) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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4-nitro-1H-pyrazol-5-amine
Reactant of Route 2
4-nitro-1H-pyrazol-5-amine

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